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molecular formula C12H7BrFIN2O2 B8352440 2-Bromo-5-[(2-fluoro-4-iodophenyl)amino]isonicotinic acid

2-Bromo-5-[(2-fluoro-4-iodophenyl)amino]isonicotinic acid

Cat. No. B8352440
M. Wt: 437.00 g/mol
InChI Key: YFKAPGZCQWACMC-UHFFFAOYSA-N
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Patent
US08524911B2

Procedure details

To a solution of 2-bromo-5-[(2-fluoro-4-iodophenyl)amino]isonicotinic acid (145.0 mg, 0.33 mmol) in N,N-dimethylformamide (1.50 ml), 1,1′-carbonylbis(1H-imidazole) (60 mg, 0.36 mmol) was added, and the mixture was stirred at room temperature for 7 hours to obtain a homogeneous solution. Ammonium acetate (65 mg, 0.83 mmol) was added, and stirred for 2 h. Water (10 ml) was added, and the precipitated solid was filtered, washed with hot methanol to obtain 2-Bromo-5-(2-fluoro-4-iodo-phenylamino)-isonicotinamide as an yellow solid (85 mg, 58%) LC/MS: [9.59 min; 436, 438]
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([I:18])=[CH:14][C:13]=2[F:19])=[CH:9][N:10]=1)[C:5](O)=[O:6].C(N1C=CN=C1)([N:22]1C=CN=C1)=O.C([O-])(=O)C.[NH4+].O>CN(C)C=O>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([I:18])=[CH:14][C:13]=2[F:19])=[CH:9][N:10]=1)[C:5]([NH2:22])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
145 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C(=CN1)NC1=C(C=C(C=C1)I)F
Name
Quantity
60 mg
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
65 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a homogeneous solution
STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with hot methanol

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)N)C(=CN1)NC1=C(C=C(C=C1)I)F
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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